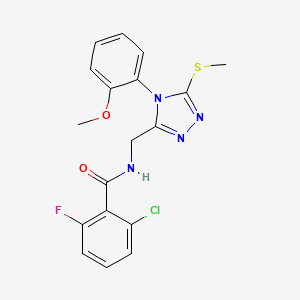

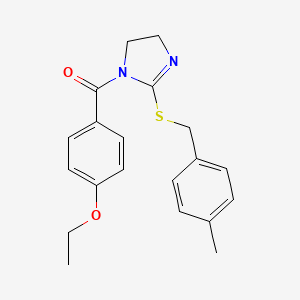

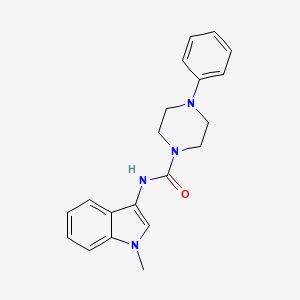

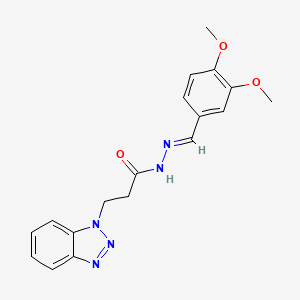

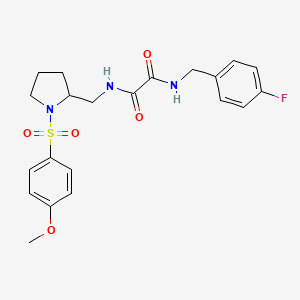

![molecular formula C21H16N2O2S B2440108 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 313535-66-9](/img/structure/B2440108.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity, including antibacterial activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-amino benzothiazoles with various substrates . For example, a number of substituted 2-amino benzothiazoles were synthesized as precursor substrates . In another study, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various analytical techniques, including IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve condensation reactions . For example, the synthesis of 2-arylbenzothiazoles from 2-aminobenzenethiol and aldehydes has been reported .Physical And Chemical Properties Analysis

Benzothiazole derivatives, such as “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide”, often exhibit luminescent properties . These compounds can show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Applications De Recherche Scientifique

- Research : The compound was screened in vitro against both Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models were generated to understand the structural and substituent effects contributing to its antibacterial activity .

- Examples : Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors with remarkable anticancer activity .

- Comparison : Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs .

Antibacterial Activity

Anticancer Potential

Anti-Tubercular Research

Cytotoxicity Against Breast Cancer Cells

Mécanisme D'action

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .

Mode of Action

It is known that benzothiazole derivatives, such as n-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide, exhibit their anti-tubercular activity by interacting with the target bacterium . The compound’s interaction with its target leads to inhibition of the bacterium’s growth .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with various biochemical pathways in mycobacterium tuberculosis, leading to the bacterium’s growth inhibition .

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for benzothiazole derivatives .

Result of Action

The result of the action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s population, thereby helping to control the spread of tuberculosis .

Orientations Futures

Benzothiazole derivatives have been consistently regarded as a promising structural icon owing to their pharmacodynamic versatility . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJBQVMTMLYIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)

![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)

![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)

![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)